molecular formula C9H12N2O B1293122 1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS No. 1170364-22-3

1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1293122
CAS No.: 1170364-22-3
M. Wt: 164.2 g/mol
InChI Key: GIFSSVWQIBHAEI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrazole ring, which is further substituted with an aldehyde group at the fourth position. It is primarily used in research settings, particularly in the fields of chemistry and proteomics .

Preparation Methods

The synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate aldehyde precursor to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research involving this compound includes its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, leading to different chemical and biological properties.

    1-Methyl-1H-pyrazole-4-carbaldehyde: The presence of a methyl group instead of a cyclopentyl group affects its reactivity and applications.

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a notable compound within the pyrazole family, characterized by its unique structure that includes a cyclopentyl group and an aldehyde functional group. This configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C10_{10}H12_{12}N2_2O, featuring a five-membered ring with two nitrogen atoms. The presence of the aldehyde group allows for potential covalent interactions with biological molecules, particularly proteins.

Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins, thus modulating their activity. This mechanism is significant for its potential use as an enzyme inhibitor or modulator, impacting various biochemical pathways crucial for therapeutic applications .

Biological Activities

This compound has been shown to exhibit several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties against various bacterial strains. For instance, related compounds have shown inhibition zones against Bacillus cereus and Staphylococcus aureus, indicating potential for development as antibacterial agents .
  • Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound can exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .
  • Anticancer Potential : Some studies have explored the role of pyrazole derivatives in cancer therapy. For example, modifications to the pyrazole structure have led to compounds that inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against different bacterial strains. The results indicated significant inhibition against Bacillus subtilis and Escherichia coli at concentrations above 40 µg/mL .
  • Anti-inflammatory Assessment : In a comparative study, several synthesized pyrazole compounds were tested for anti-inflammatory activity. Compounds with methoxy substitutions demonstrated comparable effects to diclofenac, showcasing the potential of these derivatives as therapeutic agents .
  • Kinase Inhibition Studies : A recent investigation into substituted pyrazoles identified promising candidates as ASK1 kinase inhibitors, which are relevant in neurodegenerative diseases. The study focused on optimizing structural modifications to enhance potency while reducing efflux rates .

Comparative Analysis of Related Compounds

The following table summarizes key features and activities of compounds structurally related to this compound:

Compound NameStructure DescriptionUnique FeaturesBiological Activity
This compoundCyclopentyl group attached to pyrazoleAldehyde group allows covalent bondingAntimicrobial, anti-inflammatory
1-Phenyl-1H-pyrazole-4-carbaldehydeContains a phenyl group instead of cyclopentylDifferent reactivity due to aromaticityModerate antimicrobial activity
1-Methyl-1H-pyrazole-4-carbaldehydeFeatures a methyl groupAffects reactivity and solubilityLimited biological studies available
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehydeBromine substitution on cyclopentylEnhanced reactivity due to brominePotential for varied biological interactions

Properties

IUPAC Name

1-cyclopentylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSSVWQIBHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649469
Record name 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170364-22-3
Record name 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-1H-pyrazole-4-carbaldehyde
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